molecular formula C10H17N B12894856 Decahydrocyclopenta[B]pyrrolizine CAS No. 90308-45-5

Decahydrocyclopenta[B]pyrrolizine

Cat. No.: B12894856
CAS No.: 90308-45-5
M. Wt: 151.25 g/mol
InChI Key: KHNKBRWCAAUREQ-UHFFFAOYSA-N
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Description

Decahydrocyclopenta[B]pyrrolizine is a nitrogen-containing heterocyclic compound that belongs to the class of pyrrolizidine alkaloids These compounds are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydrocyclopenta[B]pyrrolizine typically involves the cyclization of pyrrolidine derivatives or the cyclization of acyclic precursors. One common method is the Dieckmann reaction, where pyrrolidine undergoes cyclization to form tetrahydro-1H-pyrrolizine-1,3(2H)-dione . Another approach involves the use of azomethine ylides in a 1,3-dipolar cycloaddition reaction with dialkyl acetylenedicarboxylates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: Decahydrocyclopenta[B]pyrrolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce various functional groups into the pyrrolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of this compound .

Scientific Research Applications

Decahydrocyclopenta[B]pyrrolizine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Decahydrocyclopenta[B]pyrrolizine can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique structural features, which allow for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Biological Activity

Decahydrocyclopenta[B]pyrrolizine is a bicyclic compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure that contributes to its biological properties. The molecular formula is C10H15NC_{10}H_{15}N, and it features a saturated nitrogen-containing ring system. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth through mechanisms involving cyclooxygenase-2 (COX-2) inhibition, which is crucial in cancer progression .
  • Anti-inflammatory Properties : The compound has been reported to possess anti-inflammatory effects, potentially through the modulation of inflammatory pathways .
  • Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits, making it a candidate for further studies in neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Inhibition of COX-2 : This enzyme plays a pivotal role in the synthesis of prostaglandins involved in inflammation and pain. Inhibiting COX-2 can lead to reduced inflammatory responses and tumor growth .
  • Modulation of Neurotransmitter Systems : There is evidence suggesting that the compound may affect neurotransmitter levels, contributing to its potential neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are notable findings:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor growth via COX-2 inhibition
Anti-inflammatoryReduces inflammation markers in experimental models
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Study 1: Antitumor Effects

A study conducted on various cancer cell lines demonstrated that this compound derivatives exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study 2: Neuroprotective Properties

In vitro experiments showed that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in protecting against neurodegeneration.

Properties

CAS No.

90308-45-5

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

1,2,3,3a,5,6,7,7a,8,8a-decahydrocyclopenta[b]pyrrolizine

InChI

InChI=1S/C10H17N/c1-3-8-7-9-4-2-6-11(9)10(8)5-1/h8-10H,1-7H2

InChI Key

KHNKBRWCAAUREQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CCCN3C2C1

Origin of Product

United States

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